Boc-n-me-tyr-oh.dcha

Descripción general

Descripción

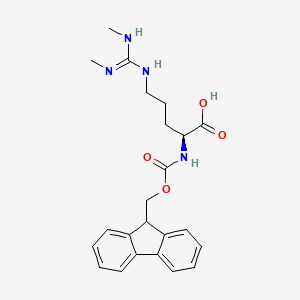

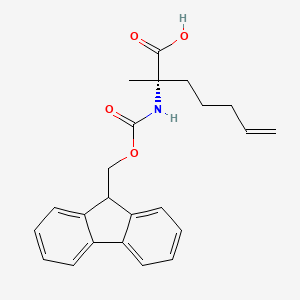

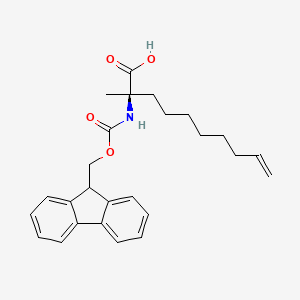

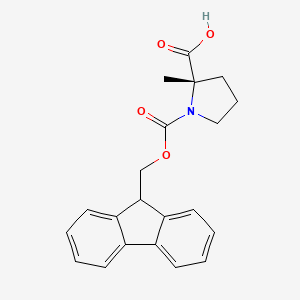

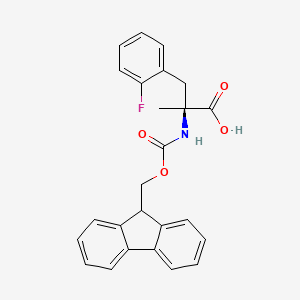

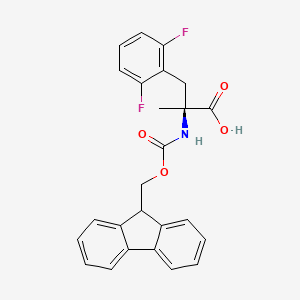

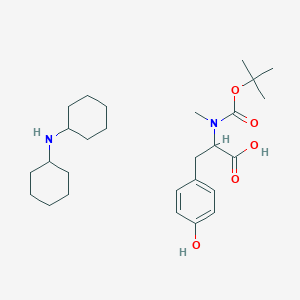

Boc-N-Me-Tyr-OH.DCHA is a unique chemical compound with the empirical formula C27H44N2O512. It is provided to early discovery researchers as part of a collection of unique chemicals1. It is a tyrosine derivative2.

Synthesis Analysis

A facile and efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr(Chx)-OH] is described. Boc-Tyr-OH was treated with NaH in dimethylformamide and then with 3-bromocyclohexene to give N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH] in 70% yield3.Molecular Structure Analysis

The molecular weight of Boc-N-Me-Tyr-OH.DCHA is 476.6512. The molecular formula is C27H44N2O512.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving Boc-N-Me-Tyr-OH.DCHA.Physical And Chemical Properties Analysis

The molecular weight of Boc-N-Me-Tyr-OH.DCHA is 476.6492. The boiling point is 626.2ºC at 760 mmHg2. The exact mass is 476.3250122. The LogP is 5.887102. The flash point is 332.5ºC2.Aplicaciones Científicas De Investigación

Peptide Synthesis : The fragment condensation on soluble polymer support using various coupling reagents, including Boc-amino acids, is an efficient approach for peptide synthesis. This technique has been utilized in the coupling of peptide fragments like Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH, demonstrating high yield and efficiency in the synthesis process (Narita, 1978).

Dynamic Consent in Biomedical Research : The concept of Dynamic Consent (DC), which includes a personalized, digital communication interface, can be applied in biomedical research involving human participants. This interface facilitates two-way communication between researchers and participants, enhancing informed and scientifically literate decision-making. DC's technical architecture can securely encrypt sensitive data, including information related to compounds like Boc-n-me-tyr-oh.dcha (Kaye et al., 2014).

Photocatalytic Environmental Remediation : In environmental science, the construction of S-scheme heterojunction photocatalysts, like BiOCl with oxygen vacancies and CuBi2O4, shows enhanced performance in removing pollutants. These photocatalysts demonstrate improved charge separation, transfer, and redox ability, potentially applicable for the degradation of complex organic compounds, possibly including those related to Boc-n-me-tyr-oh.dcha (Wu et al., 2021).

Dynamic Combinatorial Chemistry : This approach, inspired by living systems, has been used to identify molecules with unique binding properties and provides effective synthetic routes to complex species. This method, involving the thermodynamic control of complex systems, could potentially be applied in the synthesis and analysis of molecules similar to Boc-n-me-tyr-oh.dcha (Cougnon & Sanders, 2012).

Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine : A study describes a facile and efficient synthesis method for Boc-Tyr(Chx)-OH, which could be relevant in the context of synthesizing or modifying Boc-n-me-tyr-oh.dcha (Nishiyama et al., 2001).

Opioid Peptide Research : Research on opioidmimetic peptides, like Tyr-Tic and Tyr-Tic-Ala, where Tyr could be replaced by Boc-protected amino acids, shows high affinity and selectivity for opioid receptors. This has implications in designing new opioids or studying their interactions, possibly relevant for derivatives of Boc-n-me-tyr-oh.dcha (Salvadori et al., 1995).

Safety And Hazards

Boc-N-Me-Tyr-OH.DCHA is harmful if swallowed and may cause sensitization by inhalation and skin contact2. It is classified as very hazardous to water (WGK Germany 3)2.

Direcciones Futuras

Unfortunately, I couldn’t find specific information on the future directions of Boc-N-Me-Tyr-OH.DCHA.

Please note that this information is based on the available resources and there might be more recent studies or data related to Boc-N-Me-Tyr-OH.DCHA.

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVADYPVUIPQNGV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-n-me-tyr-oh.dcha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.